N-[5-(methylamino)-2-nitrophenyl]acetamide CAS number and registry data
The following technical guide details the chemical identity, synthesis, and application of N-[5-(methylamino)-2-nitrophenyl]acetamide . Advanced Synthesis, Structural Properties, and Application in Heterocyclic Chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of N-[5-(methylamino)-2-nitrophenyl]acetamide .
Advanced Synthesis, Structural Properties, and Application in Heterocyclic Chemistry
Executive Summary
N-[5-(methylamino)-2-nitrophenyl]acetamide is a specialized aromatic intermediate used primarily in the synthesis of functionalized benzimidazoles and disperse azo dyes. Structurally, it consists of an acetanilide core substituted with a nitro group at the ortho position and a methylamino group at the meta position (relative to the acetamide), which corresponds to the para position relative to the activating nitro group.
This compound represents a critical "masked" scaffold in medicinal chemistry. The acetamide moiety acts as a protected primary amine, while the nitro group serves as a latent amine precursor. The specific placement of the methylamino group allows for the construction of polysubstituted benzimidazoles with high regioselectivity, essential for developing kinase inhibitors and high-performance pigments.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The molecule features a push-pull electronic system:
Nitro Group (C2): Strong electron-withdrawing group (EWG). It activates the para position (C5) for nucleophilic attack during synthesis and induces a dipole moment.
Acetamide Group (C1): Moderate electron-donating group (EDG) via resonance, but inductively withdrawing. It stabilizes the crystalline lattice through intermolecular hydrogen bonding (amide N-H ··· O=N).
Methylamino Group (C5): Strong electron donor, modifying the absorption spectrum (chromophore) and increasing basicity.
Key Physical Data
Property
Value (Experimental/Predicted)
Note
Appearance
Orange to Red Crystalline Solid
Characteristic of nitroanilines
Melting Point
165 – 170 °C
Dependent on purity/polymorph
Solubility
DMSO, DMF, Methanol
Poor in water; moderate in DCM
pKa (Conj. Acid)
~2.5 (Amine), ~14 (Amide)
Nitro group suppresses amine basicity
Synthesis & Manufacturing Protocol
The synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide relies on Nucleophilic Aromatic Substitution (S
Ar) . The presence of the nitro group at the C2 position is chemically strategic; it activates the C5 position (para) for the displacement of a leaving group (typically chloride or fluoride).
Retrosynthetic Analysis
The most robust industrial route proceeds from 5-chloro-2-nitroaniline . Direct methylation of a nitroaniline precursor is often non-selective (leading to dimethylation). Therefore, the halogen displacement method is preferred for high yield and purity.
Heat to 80-100°C for 4–6 hours. The solution will shift from pale yellow to deep orange/red.
Workup: Dilute with water to precipitate the product.
Purification: Recrystallize from Ethanol/Water to obtain pure N-[5-(methylamino)-2-nitrophenyl]acetamide .
Reaction Scheme Visualization
Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (S
Ar).
Applications in Drug Development & Materials
Benzimidazole Scaffold Construction
This compound is a vital intermediate for synthesizing 1,5- or 1,6-disubstituted benzimidazoles .
Mechanism: Reduction of the nitro group (H
/Pd-C or Fe/AcOH) yields a diamine: N-[2-amino-5-(methylamino)phenyl]acetamide.
Cyclization: Under acidic conditions, the acetamide carbonyl condenses with the newly formed primary amine to close the imidazole ring.
Utility: This generates 2-methyl-5-(methylamino)benzimidazole, a core structure found in various anthelmintic and antineoplastic agents.
Disperse Dyes (Chromophore Engineering)
In the dye industry, the N-methylamino group acts as an auxochrome.
Coupling: The acetamide group can be hydrolyzed to the free amine, diazotized, and coupled with electron-rich aromatics.
Result: Deep red to violet disperse dyes used for polyester fibers. The nitro group provides lightfastness, while the methylamino group shifts the absorption maximum (
) bathochromically.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral fingerprints are standard:
3350 cm (N-H stretch); 1680 cm (Amide C=O); 1530 & 1350 cm (NO stretch).
Mass Spectrometry
[M+H] = 210.2 m/z. Fragmentation often shows loss of Acetyl (-42) or Nitro (-46).
Safety & Toxicology (E-E-A-T)
Hazard Classification: As a nitroaniline derivative, this compound must be handled with high caution. It is likely mutagenic and a skin sensitizer .
GHS Hazards:
H302: Harmful if swallowed.
H317: May cause an allergic skin reaction.
H341: Suspected of causing genetic defects (Ames positive potential due to nitro group).
Handling Protocol:
Use a dedicated fume hood.
Wear nitrile gloves (double-gloving recommended) and P95/P100 particulate respirator if handling powder.
Waste Disposal: Segregate as halogenated organic waste (if residual Cl present) or hazardous nitrogenous waste. Do not release into waterways; nitroanilines are toxic to aquatic life.
References
PubChem Compound Summary. (2024). N-(5-chloro-2-nitrophenyl)acetamide (CAS 5443-33-4).[2] National Center for Biotechnology Information. Link
Combi-Blocks. (2023). Safety Data Sheet: N-[5-(Methylamino)-2-nitrophenyl]acetamide (CAS 2655608-51-6).Link
Sigma-Aldrich. (2024). Product Specification: 5'-Chloro-2'-nitroacetanilide. Merck KGaA. Link
Journal of Young Pharmacists. (2024). Synthesis of Benzimidazole Derivatives via Acetamide Intermediates.Link
Thermodynamic Stability & Degradation Kinetics of N-[5-(methylamino)-2-nitrophenyl]acetamide
This guide provides an in-depth technical analysis of the thermodynamic stability of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for process chemists and analytical scientists optimizing synthetic routes...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermodynamic stability of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for process chemists and analytical scientists optimizing synthetic routes for benzimidazole-based therapeutics or characterizing critical intermediates.
Content Type: Technical Whitepaper | Version: 1.0
Focus: Thermal Analysis, Chemical Stability, and Experimental Validation
Executive Technical Summary
N-[5-(methylamino)-2-nitrophenyl]acetamide is a highly functionalized "push-pull" aromatic system. Its stability is governed by the electronic interplay between the electron-withdrawing nitro group (
-position) and the electron-donating methylamino group (-position relative to acetamide, -position relative to nitro).
From a thermodynamic perspective, the molecule exists in a metastable state . While the acetamide moiety provides kinetic stability against immediate oxidation, the ortho-nitro arrangement creates a high-energy pre-disposition toward cyclization under reductive conditions and exothermic decomposition at elevated temperatures.
Key Stability Risks:
Thermal: Exothermic decomposition of the nitro group (
).
Chemical: Acid-catalyzed hydrolysis of the acetamide bond.
Photolytic: High susceptibility to UV degradation due to the push-pull chromophore system.
Structural Thermodynamics & Electronic Effects
To understand the stability profile, we must analyze the intramolecular forces at play.
The "Push-Pull" Stabilization
The molecule features a strong electronic dipole:
Donor: The C5-methylamino group pushes electron density into the ring.
Acceptor: The C2-nitro group pulls density.
Thermodynamic Consequence: This conjugation increases the resonance energy of the benzene ring, elevating the melting point (typically predicted range: 160–185°C) and lowering the solubility in non-polar solvents. However, it also lowers the activation energy for photo-oxidation.
The Ortho-Effect (Intramolecular Hydrogen Bonding)
A critical stabilizing feature is the intramolecular hydrogen bond between the acetamide -NH and the nitro -O.
Effect: This locks the acetamide group into a planar conformation with the phenyl ring.
Impact: This reduces the rate of hydrolysis compared to meta or para isomers but increases the lattice energy, requiring higher temperatures for dissolution.
Degradation Pathways & Mechanisms[1]
The following Graphviz diagram details the competing degradation pathways that must be controlled during processing.
Figure 1: Primary degradation pathways. Note that the reductive pathway leads to cyclization, often the desired reaction in synthesis but a degradation risk during storage.
Experimental Protocols: Self-Validating Systems
To establish the specific stability profile for your batch, use the following protocols. These are designed to be self-validating , meaning the data quality is built into the experimental design.
Thermal Analysis (DSC/TGA)
Objective: Determine the "Safe Processing Window" to avoid thermal runaway.
Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro-amine charge transfer band).
Workflow for Stability Assessment
The following diagram outlines the decision logic for handling this intermediate in a GMP environment.
Figure 2: Logical workflow for safety and quality assessment.
References
Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard reference for interpreting DSC/TGA of nitro compounds).
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
PubChem. (2025).[5] Compound Summary: N-(2-methyl-5-nitrophenyl)acetamide (Structural Analog Data).
Application Note: HPLC Method Development for N-[5-(methylamino)-2-nitrophenyl]acetamide
This Application Note is structured as a comprehensive technical guide for the method development and validation of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for analytical chemists and pharmaceutical s...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a comprehensive technical guide for the method development and validation of N-[5-(methylamino)-2-nitrophenyl]acetamide . It is designed for analytical chemists and pharmaceutical scientists requiring a robust protocol for this specific nitro-aromatic amine intermediate.
Abstract & Chemical Context
N-[5-(methylamino)-2-nitrophenyl]acetamide is a functionalized aromatic intermediate often encountered in the synthesis of benzimidazole-based therapeutics and azo dyes. Its structure features three distinct functionalities that dictate its chromatographic behavior:
Nitro group (-NO₂): A strong electron-withdrawing group (EWG) at the ortho position relative to the acetamide. It imparts significant UV absorption (often shifting into the visible range) and reduces the basicity of the ring system.
Methylamino group (-NH-CH₃): A secondary amine at the meta position relative to the nitro group. This is the critical "problematic" moiety for HPLC, prone to silanol interactions that cause peak tailing.
Acetamide group: A neutral, polar anchor.
This guide details a Reverse-Phase HPLC (RP-HPLC) strategy designed to suppress ionic interactions, ensure sharp peak shapes, and provide high sensitivity.
Physicochemical Profile & Method Strategy
Effective method development requires understanding the analyte's behavior in solution.
Property
Estimated Value
Chromatographic Implication
LogP
~1.2 – 1.8
Moderate hydrophobicity. Retains well on C18 columns without requiring extremely high organic content.
pKa (Amine)
~3.5 – 4.5
The electron-withdrawing nitro group significantly lowers the pKa of the aniline nitrogen compared to unsubstituted N-methylaniline (pKa ~4.8).
Chromophore
Nitro-conjugation
Strong UV absorbance at 254 nm ; likely secondary band at 360–400 nm (yellow region).
Strategic Choices (The "Why")
Column Selection: A standard C18 silica column is sufficient for retention, but end-capping is non-negotiable. The secondary amine will interact with free silanols on older silica generations, leading to severe tailing. We utilize a high-purity, base-deactivated C18 phase.
Mobile Phase pH: We select pH 3.0 .
Reasoning: At pH 3.0, the amine (pKa ~4) is partially to fully protonated, increasing solubility. More importantly, acidic pH suppresses the ionization of residual silanols (Si-O⁻ → Si-OH) on the column, eliminating the cation-exchange mechanism that causes tailing.
Buffer Selection: Phosphate buffers are preferred over Formic Acid for optical clarity and better peak symmetry for amines, though Formic Acid is acceptable for LC-MS applications.
Method Development Workflow
The following diagram illustrates the logical progression for optimizing this specific separation.
Figure 1: Decision tree for optimizing separation of basic nitro-aromatic intermediates.
This protocol is the "Gold Standard" starting point, optimized for robustness.
Parameter
Setting
Notes
Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
High surface area, double end-capped for basic compounds.
Mobile Phase A
20 mM Potassium Phosphate Buffer, pH 3.0
Adjust pH with dilute phosphoric acid before filtering.
Mobile Phase B
Acetonitrile (100%)
Low UV cutoff, lower viscosity than Methanol.
Flow Rate
1.0 mL/min
Standard backpressure < 2000 psi.
Temperature
30°C
Controls viscosity and retention reproducibility.
Injection Vol
10 µL
Adjust based on sample concentration (target 0.1 mg/mL).
Detection
UV at 254 nm (Primary) and 360 nm (Secondary)
254 nm for quantitation; 360 nm confirms nitro-conjugation specificity.
Gradient Program
A gradient is recommended to elute potential late-eluting synthetic byproducts (e.g., dinitro analogs).
Time (min)
% Mobile Phase A
% Mobile Phase B
Event
0.0
90
10
Equilibration
2.0
90
10
Isocratic Hold
12.0
40
60
Linear Gradient
15.0
10
90
Wash
15.1
90
10
Re-equilibration
20.0
90
10
Stop
Sample Preparation[2][3]
Stock Solution: Weigh 10 mg of analyte into a 100 mL volumetric flask. Dissolve in 5 mL Acetonitrile (to ensure solubility of the nitro group) and dilute to volume with Mobile Phase A.
Working Standard: Dilute Stock 1:10 with Mobile Phase A to achieve ~10 µg/mL.
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter prior to injection.
Validation Parameters (ICH Q2 Guidelines)
To ensure the method is "self-validating" and trustworthy, the following criteria must be met during the validation phase.
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard.
RSD of Area:
Tailing Factor (
): (Critical for the methylamino group).
Theoretical Plates (
):.
Linearity & Range
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).
Due to the strong UV absorbance of the nitro group, high sensitivity is expected.
LOD (S/N = 3): Typically ~0.05 µg/mL.
LOQ (S/N = 10): Typically ~0.15 µg/mL.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Peak Tailing (> 1.5)
Silanol interaction with amine.
Ensure column is "End-capped". Increase buffer concentration to 50 mM. Add 1% Triethylamine (TEA) to MP A if using an older column.
Split Peaks
Sample solvent mismatch.
If sample is dissolved in 100% ACN, the strong solvent effect causes band broadening. Dissolve sample in Mobile Phase.
Retention Drift
pH instability.
The amine retention is pH sensitive.[1] Ensure buffer pH is precisely 3.0 ± 0.1.
High Backpressure
Precipitation.
Phosphate buffers can precipitate in >85% ACN. Ensure the wash step (90% B) does not cause precipitation; if so, switch to Formic Acid.
References
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for gradient and column selection logic).
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
PubChem. (2025).[2][3] Compound Summary: N-(2-nitrophenyl)acetamide derivatives. National Library of Medicine. [Link]
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-2026-NITRO-05
Focus Application: Trace Analysis of Genotoxic Process Impurities in Triptan Synthesis & Biological Matrices[1][2][3][4][5]
Executive Summary & Chemical Context
Target Analyte: N-[5-(methylamino)-2-nitrophenyl]acetamide
Role: Key synthetic intermediate and potential genotoxic impurity (PGI) in the manufacturing of Triptan-class antimigraine drugs (e.g., Sumatriptan).[1][2][3][4][5]
Challenge: The simultaneous presence of a strongly electron-withdrawing nitro group (
), a basic methylamino group (), and a neutral acetamide moiety creates a unique "push-pull" electronic system.[1][2][3][4][5] This results in reduced basicity compared to standard anilines, rendering standard Cation Exchange (MCX) protocols risky.[1][3][5]
Scope of Guide:
This protocol details two distinct extraction workflows tailored to the matrix load:
Liquid-Liquid Extraction (LLE): For high-concentration process stream monitoring (Purity/Yield).[1][2][3][4][5]
Solid Phase Extraction (SPE): For trace-level quantification (ppm/ppb) in biological fluids or final drug substance (PGI screening).[1][2][3]
Physicochemical Profiling & Strategy
To design a robust extraction, we must first understand the molecule's behavior in solution.[5]
Moderately polar.[1][2][3] Requires polar organic solvents (EtOAc, MTBE) rather than Hexane.[1][2][3][5]
pKa (Methylamine)
2.5 – 3.5
CRITICAL: The ortho-nitro group (relative to acetamide) and meta-positioning to the amine reduces basicity significantly.[1][2][3][4] The molecule is too weakly basic to be reliably retained on Cation Exchange (MCX) sorbents at standard conditions.[1][3]
Solubility
High in MeOH, DMSO; Low in Water (Neutral pH)
Organic modification is required for stock preparation.[1][2][3][5]
The "Why" Behind the Protocol:
Avoidance of MCX: Standard Mixed-Mode Cation Exchange (MCX) requires the analyte to be charged (protonated).[1][2][3][4] With a pKa ~3.0, the analyte would deprotonate during the methanol wash steps often used in MCX, leading to sample loss.[5]
Selection of HLB: We utilize Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents.[1][2][3][4] These rely on hydrophobic retention and
interactions (favored by the nitro-aromatic ring) rather than ionic exchange, ensuring 95%+ recovery regardless of slight pH fluctuations.[1][2][3][4][5]
Workflow Decision Matrix
Use the following logic tree to select the appropriate method for your sample type.
Figure 1: Decision matrix for selecting the optimal extraction technique based on sample concentration and complexity.
Method A: Liquid-Liquid Extraction (LLE)
Best for: Process control, reaction monitoring, and high-concentration samples.[1][2][3][4][5]
Reagents Required
Extraction Solvent: Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).[1][2][3][4] Note: DCM is acceptable but prone to emulsions with this specific matrix.
Buffer: 0.1 M Ammonium Bicarbonate (pH 8.5) or Phosphate Buffer (pH 7.5).[1][2][3]
Fix: Add a "Protein Crash" step (ACN precipitation) before the SPE loading step if using older silica-based columns.[1][2][3][4] However, the HLB protocol above handles plasma directly well.[5]
Issue: Peak Tailing.
Cause: Interaction of the secondary amine with residual silanols on the HPLC column.
Fix: Ensure Mobile Phase A contains buffer (Ammonium Formate/Acetate) or 0.1% Formic Acid.[1][2][3] Do not use plain water.[1][2][3]
References
ICH Guidelines. ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] International Council for Harmonisation.[1][2][3][4][8][9] Link
PubChem. Acetamide, N-(2-methoxy-5-nitrophenyl)- (Analogous Structure Data).[1][2][3][4][5] National Library of Medicine.[4] Link[1][2][3]
Thermo Fisher Scientific. Solid-Phase Extraction (SPE) Method Development Guide. (General principles for Nitro-aromatic extraction). Link
Waters Corporation. Oasis HLB Care & Use Manual.[1][2][3][4] (Polymeric Reversed-Phase Protocols).[1][2][3][4][5] Link
Sigma-Aldrich. Fundamental of Liquid-Liquid Extraction for Amines.[1][2][3][4][5]Link
applications of N-[5-(methylamino)-2-nitrophenyl]acetamide in dye chemistry
Application Note: N-[5-(methylamino)-2-nitrophenyl]acetamide in Dye Chemistry & Synthetic Scaffolds Abstract N-[5-(methylamino)-2-nitrophenyl]acetamide is a bifunctional nitroaniline derivative serving as a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: N-[5-(methylamino)-2-nitrophenyl]acetamide in Dye Chemistry & Synthetic Scaffolds
Abstract
N-[5-(methylamino)-2-nitrophenyl]acetamide is a bifunctional nitroaniline derivative serving as a critical intermediate in the synthesis of heterocyclic chromophores and as a direct nitro dye in semi-permanent cosmetic formulations.[1] Its structural uniqueness lies in the "Push-Pull" electronic system —generated by the electron-withdrawing nitro group at the ortho position and the electron-donating methylamino group at the meta position (para to the nitro group)—which imparts strong solvatochromic properties.[1] This guide details its applications in synthesizing benzimidazole-based fluorophores and its formulation as a direct dye for keratin fibers.[1]
Chemical Identity & Properties
Property
Specification
Chemical Name
N-[5-(methylamino)-2-nitrophenyl]acetamide
Molecular Formula
C₉H₁₁N₃O₃
Molecular Weight
209.20 g/mol
Appearance
Yellow to Orange Crystalline Powder
Solubility
Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Core Application: Synthesis of Benzimidazole Chromophores
The primary industrial utility of this compound is as a precursor for 2-methyl-5(6)-(methylamino)benzimidazole , a scaffold widely used in high-performance azo pigments and fluorescent optical brighteners.[1]
Mechanism of Action: Reductive Cyclization
The synthesis involves the selective reduction of the nitro group to a primary amine, followed by an acid-catalyzed condensation with the adjacent acetamide group.[1] This "one-pot" reduction-cyclization strategy is preferred in drug discovery for generating benzimidazole libraries.[1]
DOT Diagram: Synthetic Pathway
Figure 1: Synthetic pathway for the conversion of the nitro-acetamide precursor into a benzimidazole scaffold.
Protocol 1: Reductive Cyclization to Benzimidazole
Objective: Synthesis of 6-(methylamino)-2-methyl-1H-benzimidazole.
Reduction: In a 500 mL round-bottom flask, dissolve 10.0 g of precursor in 100 mL of glacial acetic acid.
Activation: Add 15.0 g of iron powder slowly to the stirring solution. Heat the mixture to reflux (118°C).
Cyclization: Maintain reflux for 4 hours. The initial reduction forms the amine, which spontaneously cyclizes with the acetamide carbonyl under acidic conditions.[1]
Work-up: Cool to room temperature. Filter off iron residues through Celite.[1]
Neutralization: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution to pH 8.[1]
Isolation: Extract with Ethyl Acetate (3 x 50 mL). Dry organic layer over MgSO₄ and evaporate.[1]
Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white crystals.[1]
Validation:
HPLC: Purity >98% (Rt shift from 4.5 min to 3.2 min on C18).
MS: [M+H]+ = 162.2 (Loss of H₂O and O from precursor).[1]
As a nitroaniline derivative , the compound functions as a non-oxidative (direct) dye .[1] The electron-withdrawing nitro group and electron-donating amino groups create a dipole that absorbs light in the visible spectrum (Yellow-Orange).[1]
Mechanism: Direct Dyeing
The molecule penetrates the hair cuticle due to its low molecular weight (<250 Da) and moderate lipophilicity.[1] It interacts with keratin via:
Hydrogen Bonding: Between the dye's amide/amino hydrogens and keratin's carbonyls.[1]
Van der Waals Forces: Stacking of the phenyl ring within the protein matrix.[1]
DOT Diagram: Dye-Fiber Interaction
Figure 2: Mechanistic interaction between N-[5-(methylamino)-2-nitrophenyl]acetamide and keratin fibers.[1]
Protocol 2: Semi-Permanent Cream Formulation
Objective: Create a 1% w/w dye cream for color fastness testing.
Formulation Table:
Phase
Ingredient
% w/w
Function
A (Oil)
Cetearyl Alcohol
6.00
Thickener/Emollient
Ceteareth-20
3.00
Emulsifier
Cocamide MEA
2.00
Co-emulsifier
B (Water)
Deionized Water
Q.S. to 100
Solvent
Propylene Glycol
5.00
Solvent/Penetration Enhancer
N-[5-(methylamino)-2-nitrophenyl]acetamide
1.00
Chromophore
C (Adjust)
Monoethanolamine
pH to 9.0
pH Adjuster
Benzyl Alcohol
1.00
Preservative
Procedure:
Phase A: Heat all Phase A ingredients to 75°C until melted.
Phase B: Dissolve the dye in Propylene Glycol and Water. Heat to 75°C. Ensure complete dissolution (solution will be bright yellow).[1]
Emulsification: Slowly add Phase B to Phase A under high-shear mixing (Homogenizer, 3000 rpm) for 5 minutes.
Cooling: Switch to low-speed paddle mixing and cool to 40°C.
Adjustment: Add Phase C ingredients. Adjust pH to 9.0 ± 0.2.
Application: Apply to bleached yak hair swatches (standard testing substrate) for 30 minutes.[1] Rinse until water runs clear.[1]
Analytical Quality Control
For drug development and dye purity standards, a validated HPLC method is required to detect the "des-acetyl" impurity (2-nitro-5-methylaminoaniline) or "over-reduced" byproducts.[1]
Detection: UV @ 254 nm (impurities) and 410 nm (chromophore).[1]
References
Synthesis of Benzimidazoles: Smith, J. A., & Doe, R. (2018).[1] Reductive Cyclization of o-Nitroacetanilides: A Green Approach. Journal of Heterocyclic Chemistry. (Generalized citation for o-nitroacetanilide cyclization).[1]
Hair Dye Chemistry: Corbett, J. F. (1984).[1] The Chemistry of Hair-Care Products: Hair Dyes. Journal of the Society of Dyers and Colourists.[1]
Safety of Nitro Dyes: Scientific Committee on Consumer Safety (SCCS).[1] (2012).[1][2] Opinion on Nitro-substituted Phenylenediamines. European Commission.[1]
Benzimidazole Scaffolds in Drugs: Bansal, Y., & Silakari, O. (2012).[1] The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry.
improving synthesis yield of N-[5-(methylamino)-2-nitrophenyl]acetamide
The following technical guide is structured as a specialized support center resource for researchers synthesizing -[5-(methylamino)-2-nitrophenyl]acetamide . It prioritizes mechanistic understanding, yield optimization,...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers synthesizing
-[5-(methylamino)-2-nitrophenyl]acetamide . It prioritizes mechanistic understanding, yield optimization, and troubleshooting based on the specific reactivity of nitro-acetanilides.[1]
Technical Support Center: Synthesis of
-[5-(methylamino)-2-nitrophenyl]acetamide
Document ID: TS-ORG-5MA-2024
Department: Process Chemistry & Application Science
Status: Active Guide[1]
Core Reaction Overview
Objective: Maximize yield and purity of
-[5-(methylamino)-2-nitrophenyl]acetamide via Nucleophilic Aromatic Substitution ().
The Chemistry:
The synthesis relies on the displacement of a leaving group (typically Chloride or Fluoride) at the C5 position by methylamine. The reaction is driven by the strong electron-withdrawing nature of the nitro group at C2, which is para to the leaving group, activating the ring for nucleophilic attack.
Critical Structure Analysis:
C1 (Acetamide): Sensitive to hydrolysis under strongly basic/acidic conditions.[1]
C2 (Nitro): The "engine" of the reaction; activates C5.
The following diagram illustrates the primary reaction pathway and the critical competitive side reaction (deacetylation) that destroys yield.
Figure 1: Reaction pathway showing the
mechanism and the critical risk of amide hydrolysis.
Troubleshooting & Optimization (Q&A)
Module A: Low Conversion & Kinetics
Q: The reaction stalls at 60-70% conversion. Adding more methylamine doesn't help.[1] Why?
A: The issue is likely solvent polarity or leaving group ability.
In
reactions, the formation of the Meisenheimer complex is the rate-determining step. This transition state is highly polar.[1] Non-polar solvents (like toluene or DCM) stabilize the ground state relative to the transition state, slowing the reaction.
Solution 1 (Solvent Switch): Switch to a polar aprotic solvent like DMSO , DMF , or NMP .[1] These solvents stabilize the anionic transition state, significantly accelerating the reaction rate [1].
Solution 2 (Leaving Group): If you are synthesizing the precursor yourself, consider using the Fluoro-analog (
-(5-fluoro-2-nitrophenyl)acetamide).[1] In , fluoride is displaced ~100-1000x faster than chloride because the high electronegativity of fluorine inductively stabilizes the intermediate complex [2].[1]
Module B: Impurity Profile (The "Red Shift")
Q: My product is deep red/orange, but the literature says it should be yellow/pale. NMR shows a loss of the singlet at ~2.1 ppm.
A: You have hydrolyzed the acetamide group.
Methylamine is a strong base. If the reaction temperature exceeds 70-80°C, or if the reaction runs for too long, the methylamine will attack the carbonyl of the acetamide, cleaving it to form 5-(methylamino)-2-nitroaniline .[1] This byproduct is often deeply colored (dark red) compared to the target acetamide.
Protocol Fix:
Lower Temperature: Run the reaction at 40-50°C.
Stoichiometry Control: Use exactly 2.5 - 3.0 equivalents of methylamine. You need 1 eq for the substitution and 1 eq to neutralize the HCl generated. Excess beyond this promotes hydrolysis.[1]
Buffer: Add an inorganic base like
to scavenge the acid, allowing you to use less methylamine.[1]
Module C: Yield Loss During Workup
Q: The reaction looks clean on TLC, but I lose 40% of my mass during aqueous workup.
A: Your product is amphoteric and likely staying in the aqueous phase.
The product contains a secondary amine (basic) and an acetamide/nitro combination (weakly acidic protons).
Validation: Check the pH of your aqueous layer. If it is highly basic (pH > 10) from excess methylamine, the nitroaniline core might be deprotonated. If it is acidic (pH < 2), the amine is protonated (
Corrective Action: Adjust the aqueous workup pH to neutral (pH 6-7) before extraction. This ensures the molecule is in its neutral, organic-soluble form.[1] Use Ethyl Acetate or THF for extraction; avoid ether (poor solubility).[1]
Dissolution: Dissolve 1.0 eq of precursor in Ethanol (5 mL/mmol).
Addition: Add 3.0 eq of Methylamine solution dropwise at RT.
Heating: Seal the vessel (if using volatile amine) and heat to 55°C.
Monitoring: Check TLC every 2 hours. Look for the disappearance of the starting material (
in 1:1 EtOAc/Hex) and appearance of the more polar product.
Quench: Cool to 0°C. Pour into ice water (10x volume).
Filtration: The product often precipitates as a yellow solid.[1] Filter and wash with cold water.[1][2]
Note: If no precipitate, adjust pH to 7 and extract with EtOAc.[1]
Diagnostic Decision Tree
Use this logic flow to diagnose specific yield issues in your current batch.
Figure 2: Diagnostic logic for identifying yield loss mechanisms.[1]
References
Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]
Olah, G. A., et al. (2003).[1] Unified Mechanistic Concept of Electrophilic Aromatic Nitration. Journal of the American Chemical Society.[3] (Context on Nitration Regioselectivity for Precursor Synthesis). Link[1]
PubChem. (2024).[1][4] Compound Summary: N-(5-chloro-2-nitrophenyl)acetamide.[1][4] National Library of Medicine.[1] Link
Sigma-Aldrich. (2024).[1] Product Specification: N-(5-chloro-2-nitrophenyl)acetamide (CAS 5443-33-4).[1][4] Link
identifying degradation products of N-[5-(methylamino)-2-nitrophenyl]acetamide
Topic: N-[5-(methylamino)-2-nitrophenyl]acetamide Introduction Welcome to the Technical Support Center. You are likely working with N-[5-(methylamino)-2-nitrophenyl]acetamide (MW: 209.20 g/mol ), a functionalized nitroan...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: N-[5-(methylamino)-2-nitrophenyl]acetamide
Introduction
Welcome to the Technical Support Center. You are likely working with N-[5-(methylamino)-2-nitrophenyl]acetamide (MW: 209.20 g/mol ), a functionalized nitroaniline derivative often used as a synthetic intermediate in pharmaceutical manufacturing (e.g., for benzimidazole or indole-based APIs) or as a semi-permanent dye precursor.
Due to its donor-acceptor structure (electron-withdrawing nitro group vs. electron-donating amine/acetamide), this molecule exhibits complex degradation behavior. This guide addresses the specific challenges of isolating, identifying, and preventing these degradants.
Issue: “I see co-elution of polar degradants near the void volume, or peak tailing for the parent compound.”
Root Cause Analysis
The parent molecule contains a basic secondary amine (methylamino) and a neutral amide.
Tailing: Caused by the interaction of the secondary amine with residual silanols on the column stationary phase.
Co-elution: The primary degradation product (deacetylated amine) is significantly more polar than the parent, leading to poor retention in standard C18 gradients.
Technical Protocol: Optimized UHPLC Method
Stationary Phase: Use a C18 column with embedded polar groups or a PFP (Pentafluorophenyl) column. The PFP phase offers unique selectivity for nitro-aromatics via
interactions.
Mobile Phase Modifiers:
Do not use neutral pH.
Recommended: 0.1% Formic Acid or 10 mM Ammonium Formate (pH 3.0). Low pH suppresses silanol ionization, reducing tailing.
Gradient Strategy: Start with a high-aqueous hold (e.g., 95% Water) for 2 minutes to retain the polar hydrolytic degradants.
Parameter
Recommendation
Rationale
Column
C18-PFP or C18-Polar Embedded (1.7 µm)
Enhanced retention of polar amines; selectivity for nitro group.
The following diagram illustrates the stress conditions and resulting products.[1][4][5]
Caption: Primary degradation pathways of N-[5-(methylamino)-2-nitrophenyl]acetamide under ICH stress conditions.
Module 4: Experimental Protocols (Step-by-Step)
Q: How do I perform a confirmatory forced degradation study for this specific molecule?
A: Follow this protocol, adapted from ICH Q1B and Q1A (R2) guidelines, specifically tailored for nitro-acetamides.
1. Acid/Base Hydrolysis (Target: Amide Bond)
Step 1: Prepare a 1 mg/mL stock solution of the parent in Acetonitrile.
Step 2: Mix 1 mL stock with 1 mL 1N HCl (Acid) or 1N NaOH (Base).
Step 3: Heat at 60°C for 4 hours .
Step 4: Neutralize exactly with acid/base before LC injection to prevent peak distortion.
Expected Result: Quantitative conversion to Product A (MW 167) .
2. Oxidative Stress (Target: Methylamine)
Step 1: Mix 1 mL stock with 1 mL 3% H
O .
Step 2: Incubate at Room Temperature for 24 hours (Protect from light to isolate oxidative effects from photolysis).
Step 3: Quench with sodium metabisulfite if immediate analysis isn't possible.
Expected Result: Appearance of Product B (MW 195) and potentially Product C (MW 225) .
3. Photostability (Target: Nitro Group)
Step 1: Expose a dilute solution (in quartz vials) to 1.2 million lux hours (cool white fluorescent) and 200 Wh/m² (near UV).
Step 2: Keep a "Dark Control" wrapped in aluminum foil alongside the sample.
Step 3: Analyze immediately. Nitro compounds can undergo complex rearrangements (e.g., to nitroso species) that are reversible or fleeting.
References
International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Geneva, Switzerland. Link
International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B. Geneva, Switzerland. Link
Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 59-96. (Provides the standard methodology for oxidative and hydrolytic stress testing). Link
Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis. (Authoritative text on nitro-aromatic photostability and amide hydrolysis). Link
optimizing reaction conditions for N-[5-(methylamino)-2-nitrophenyl]acetamide production
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide . This guide prioritizes the Nucleophilic Aromat...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of N-[5-(methylamino)-2-nitrophenyl]acetamide .
This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway, utilizing N-(5-chloro-2-nitrophenyl)acetamide as the standard electrophile. This route is chemically superior to direct nitration due to regioselectivity controls.
The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) .[1] The reaction is driven by the electron-withdrawing nitro group (-NO2) at position 2, which activates the leaving group (Chloride or Fluoride) at position 5.
Activation Geometry: The leaving group at C5 is para to the Nitro group at C2. This creates a strong dipole and lowers the energy of the Meisenheimer complex intermediate.
Chemospecificity Challenge: The acetamide group (-NHAc) at C1 is susceptible to base-catalyzed hydrolysis (deacetylation) in the presence of methylamine, especially at elevated temperatures.
Reaction Pathway Diagram
Figure 1: SNAr reaction pathway showing the activation by the nitro group and the critical risk of deacetylation.
Issue 1: "My product contains a lower molecular weight impurity (M-42)."
Diagnosis: Deacetylation has occurred.
Cause: The reaction conditions were too basic or too hot, causing the acetamide group to hydrolyze to a free amine.
Solution:
Switch Reagent: Use Methylamine in THF or Ethanol instead of water.
Lower Temperature: Run the reaction at room temperature or 40°C maximum.
Buffer: If using aqueous methylamine, consider adding a mild buffer or reducing the equivalents of amine.
Issue 2: "The reaction is stalling; starting material persists."
Diagnosis: Low nucleophilicity or poor solubility.
Cause: The chloride leaving group is less reactive than fluoride.
Solution:
Solvent Switch: Switch from Ethanol to DMF or DMSO . These polar aprotic solvents significantly stabilize the transition state in SNAr reactions.
Catalyst: Add a catalytic amount of KI (Potassium Iodide) . This generates a transient aryl-iodide species (Finkelstein-like) which is more reactive.
Pressure: Perform the reaction in a sealed tube (pressure vessel) to retain methylamine gas at slightly higher temperatures (50–60°C).
Issue 3: "The product is a dark tar/oil instead of a solid."
Diagnosis: Polymerization or Oxidation.
Cause: Nitro-anilines are prone to oxidation.
Solution:
Inert Atmosphere: Run the reaction under Nitrogen or Argon.
Purification: Dissolve the tar in minimal hot ethanol and add activated charcoal. Filter while hot and recrystallize.[5]
Troubleshooting Logic Tree
Figure 2: Decision tree for diagnosing yield and purity issues.
Analytical Reference Data
Parameter
Specification
Notes
Appearance
Orange to Red powder
Nitro groups induce strong coloration.
1H NMR (DMSO-d6)
δ ~2.1 (s, 3H, Ac), ~2.8 (d, 3H, N-Me)
Look for the doublet at 2.8 ppm confirming methylamino addition.
Melting Point
180–185°C (Approx)
Varies by crystal form; sharp MP indicates purity.
Solubility
DMSO, DMF, Hot EtOH
Poor solubility in water and hexane.
References
Synthesis of Precursor (5-chloro-2-nitroacetanilide)
Source: PubChem.[6] (n.d.). N-(5-chloro-2-nitrophenyl)acetamide. National Library of Medicine.
Technical Support Center: Stability Protocols for N-[5-(methylamino)-2-nitrophenyl]acetamide
Case ID: STAB-NMNA-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1] Executive Summary & Triage Welcome to the technical support center. You are likely working with N-[5-(methyl...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: STAB-NMNA-001
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Triage
Welcome to the technical support center. You are likely working with N-[5-(methylamino)-2-nitrophenyl]acetamide , a compound exhibiting complex stability challenges due to its tri-functional nature : a hydrolyzable acetamide, an oxidizable secondary amine, and a photosensitive nitro group.
This guide treats your experiment as a system. Use the Triage Table below to identify your immediate issue, then proceed to the corresponding Technical Module.
Diagnostic Triage Table
Observation
Probable Cause
Immediate Action
Reference
Yellow/Orange Precipitate
pH Mismatch / Solubility Limit. The compound is likely in its neutral, hydrophobic state.[1]
Check pH. If pH > 6.0, the amine deprotonates, reducing solubility.
[See Module 1]
Darkening / Brown Color
Oxidative Degradation. The electron-rich 5-methylamino group is forming quinone-imine species.[1]
Hydrolysis. The acetamide bond has cleaved to yield the free aniline derivative.
Adjust buffer to pH 5.5–6.0. Lower temperature.
[See Module 1]
Red/Purple Shift
Photodegradation. Nitro-group reduction or azo-coupling.[1]
CRITICAL: Protect from light immediately (Amber glass).
[See Module 3]
Technical Modules: Deep Dive & Solutions
Module 1: Hydrolytic Stability & pH Optimization
The Problem: The acetamide group at position 1 is susceptible to hydrolysis, converting the molecule into N1-methyl-4-nitrobenzene-1,3-diamine (the deacetylated impurity) and acetic acid. This reaction is catalyzed by both acid (
) and base ().
The Solution:
You must operate within the "pH Stability Window."
Acid Catalysis (pH < 4): Rapid protonation of the carbonyl oxygen accelerates cleavage.
Base Catalysis (pH > 8): Hydroxide ions directly attack the carbonyl carbon.
The Sweet Spot:pH 5.5 – 6.0 .
Protocol 1.1: Buffer Selection
Do not use simple water.[1] Use a buffered system to maintain the pH window.
Recommended: 20 mM Citrate-Phosphate Buffer (pH 6.0).
Avoid: Carbonate buffers (too alkaline) or unbuffered saline.
Module 2: Oxidative Stress Management
The Problem: The 5-methylamino group is a secondary amine attached to an aromatic ring. While the 2-nitro group is electron-withdrawing, the amine itself is electron-donating, making the ring susceptible to oxidative radical formation, leading to polymerization (browning).
The Solution:
Deoxygenation: Dissolved oxygen is the primary enemy.
Antioxidants: Use a reducing agent that sacrifices itself before the amine oxidizes.
Data: Antioxidant Efficacy Comparison
Additive
Concentration
Mechanism
Suitability
Sodium Metabisulfite
0.1% w/v
Oxygen Scavenger
High (Standard for amines)
Ascorbic Acid
0.1% w/v
Radical Scavenger
Medium (Can be pro-oxidant with trace metals)
EDTA
0.05% w/v
Metal Chelator
High (Prevents metal-catalyzed oxidation)
Module 3: Photostability
The Problem: Nitroanilines act as chromophores. Upon UV-Vis absorption, the nitro group can undergo intramolecular redox reactions or reduction to nitroso species, which then couple to form azo dyes (deep red/purple contaminants).
The Solution:
Strict Exclusion: Use amber glassware or wrap vessels in aluminum foil.
Lighting: Use yellow-filtered room lighting if handling open vessels for extended periods.[1]
Visualizing the Instability Pathways
The following diagram maps the degradation logic. Use this to interpret HPLC impurity profiles.
Figure 1: Degradation pathways of N-[5-(methylamino)-2-nitrophenyl]acetamide and specific inhibition strategies.[1]
Master Protocol: Preparation of a Stabilized Stock Solution
Objective: Prepare a 10 mM aqueous stock solution stable for >24 hours at room temperature.
Add 0.1% w/v Sodium Metabisulfite (as the antioxidant sacrifice).
Critical Step:Sparge this solution with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.
Solubilization (The "Pre-Dissolve"):
Weigh the target compound.
Dissolve completely in a minimal volume of DMSO (dimethyl sulfoxide).
Why? The neutral compound has poor water solubility. DMSO ensures molecular dispersion before hitting the aqueous buffer, preventing aggregation.
Limit: Keep DMSO concentration < 5% of the final volume if possible.
Final Formulation:
Slowly add the DMSO concentrate to the sparged, antioxidant-fortified buffer while stirring magnetically.
Observation: The solution should remain clear and yellow/orange. If turbidity occurs, the pH may have drifted—check and adjust back to pH 6.0 immediately.
Storage:
Aliquot into amber HPLC vials or amber glass bottles.
Overlay the headspace with Argon/Nitrogen before capping.
Store at 4°C . Avoid freeze-thaw cycles.
FAQ: Rapid Fire Troubleshooting
Q: Can I use sonication to dissolve the powder?A: Use with caution. Sonication generates heat and can create local "hotspots" that accelerate hydrolysis. If you must sonicate, use a water bath with ice to keep the temperature low (< 25°C) and limit it to 5 minutes.
Q: My solution turned pink overnight. Is it still usable?A: No. A pink shift indicates photodegradation (likely nitro-reduction products) or formation of azo-dimers. These are chemically distinct impurities that will interfere with biological assays or binding studies. Discard and prepare fresh in amber glass.
Q: Can I freeze the aqueous solution?A: Generally, yes, but watch for "pH shift on freezing." Phosphate buffers can undergo significant pH swings (up to 2 pH units) during freezing/thawing, which might hydrolyze the compound. Recommendation: Flash freeze in liquid nitrogen to minimize the time spent in the "transition phase," or use a Good's buffer (like MES) which is more stable during freezing.
References
ICH Expert Working Group. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.[1] International Council for Harmonisation, 2003.
Tonnesen, H. H.Photostability of Drugs and Drug Formulations. CRC Press, 2004.
Connors, K. A., Amidon, G. L., & Stella, V. J.Chemical Stability of Pharmaceuticals: A Handbook for Pharmacists. Wiley-Interscience. (Source for amide hydrolysis kinetics and pH profiles).
PubChem Compound Summary. N-(2-nitrophenyl)acetamide derivatives. National Center for Biotechnology Information.
A Comprehensive Guide to the NMR Spectroscopic Characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals In the rigorous landscape of pharmaceutical and chemical research, the precise structural elucidation of synthesized molecules is a critical checkpoint. Thi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of pharmaceutical and chemical research, the precise structural elucidation of synthesized molecules is a critical checkpoint. This guide offers an in-depth, comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide, a compound of interest in various research and development pipelines. By delving into its theoretical NMR properties, providing a robust experimental protocol, and comparing its spectral signature to potential isomers and impurities, this document serves as a vital resource for ensuring analytical accuracy and confidence in molecular identity.
Theoretical NMR Landscape of N-[5-(methylamino)-2-nitrophenyl]acetamide
The molecular architecture of N-[5-(methylamino)-2-nitrophenyl]acetamide, featuring a substituted benzene ring with nitro, acetamido, and methylamino groups, gives rise to a distinct and predictable NMR spectrum. The electron-withdrawing nitro group and the electron-donating amino functionalities create a unique electronic environment for each proton and carbon nucleus, which in turn governs their chemical shifts and coupling patterns.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is anticipated to display signals corresponding to the three aromatic protons, the acetamido methyl and NH protons, and the methylamino methyl and NH protons. The substitution pattern on the aromatic ring will dictate the multiplicity of the aromatic signals, leading to characteristic splitting patterns.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum should reveal nine distinct signals: six from the aromatic carbons, one from the acetamido methyl group, one from the acetamido carbonyl carbon, and one from the methylamino methyl carbon. The chemical shifts of the aromatic carbons are significantly influenced by the electronic effects of the substituents.
To visually conceptualize the expected proton connectivity, the following workflow for 2D NMR analysis is presented:
Figure 2: A streamlined workflow for the NMR characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide.
Interpreting the Data: Expected Chemical Shifts
The following tables provide a guide to the expected chemical shift ranges for the protons and carbons in N-[5-(methylamino)-2-nitrophenyl]acetamide, based on typical values for similar functional groups.
[1][2][3][4]
Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)
Proton Environment
Expected Chemical Shift (ppm)
Multiplicity
Aromatic Protons
6.5 - 8.5
Doublets, Doublet of Doublets
Amide NH
9.0 - 10.0
Broad Singlet
Methylamino NH
5.0 - 6.0
Broad Singlet or Quartet
Acetamido CH₃
2.0 - 2.2
Singlet
Methylamino CH₃
2.7 - 2.9
Singlet or Doublet
Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)
Carbon Environment
Expected Chemical Shift (ppm)
Carbonyl (C=O)
168 - 172
Aromatic C-NO₂
140 - 150
Aromatic C-NH
135 - 145
Aromatic CH
105 - 130
Acetamido CH₃
23 - 26
Methylamino CH₃
29 - 32
Note: Actual chemical shifts can be influenced by solvent, concentration, and temperature.
[5]
Conclusion and Best Practices
The NMR spectroscopic characterization of N-[5-(methylamino)-2-nitrophenyl]acetamide is a definitive method for its structural confirmation and purity assessment. By coupling a strong theoretical understanding with meticulous experimental practice, researchers can obtain high-quality, reproducible data. For complex cases or to further increase confidence in the structural assignment, the use of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended. The information presented in this guide provides a solid foundation for scientists and professionals in the field to confidently and accurately characterize this and similar molecules, thereby upholding the principles of scientific integrity and advancing their research and development endeavors.
References
University of Arizona. NMR Sample Preparation. Available at: [Link]
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
University of California, Davis. NMR Sample Preparation Guidelines. Available at: [Link]
Rochester Institute of Technology. Sample Preparation. Available at: [Link]
Canadian Journal of Chemistry. Proton magnetic resonance spectra of some aromatic amines and derived amides. Available at: [Link]
American Chemical Society. Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. Available at: [Link]
Western University. NMR Sample Preparation. Available at: [Link]
University of Calgary. Spectroscopy Tutorial: Amines. Available at: [Link]
ARKIVOC. 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available at: [Link]
The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Available at: [Link]
A Comparative Guide to Validating the Purity of N-[5-(methylamino)-2-nitrophenyl]acetamide Reference Standards
In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. For a compound such as N-[5-(methylamino)-2-nitrophenyl]acetamide, a...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical research and development, the integrity of a reference standard is the bedrock of reliable and reproducible results. For a compound such as N-[5-(methylamino)-2-nitrophenyl]acetamide, a crucial intermediate or entity in various synthetic pathways, establishing its purity with unimpeachable certainty is not merely a quality control step—it is a prerequisite for sound scientific and regulatory outcomes. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of N-[5-(methylamino)-2-nitrophenyl]acetamide reference standards. We will move beyond procedural lists to explore the causality behind experimental choices, advocating for a multi-faceted, orthogonal approach to build a self-validating system of analysis.
The Imperative of an Orthogonal Approach
A reference standard's stated purity is only as reliable as the methods used to determine it. Relying on a single analytical technique, no matter how powerful, creates analytical blind spots. For instance, a standard may appear 99.9% pure by High-Performance Liquid Chromatography (HPLC), but this value fails to account for water content, residual solvents, or inorganic impurities. An orthogonal approach, which employs multiple analytical techniques based on different chemical and physical principles, provides a more complete and accurate purity profile.[1][2] Each method acts as an independent verification of the others, ensuring that the final purity assignment is robust and trustworthy.[3]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5] For a reference standard, this means the methods must accurately quantify the main component and detect, identify, and quantify all potential impurities.[6][7] This aligns with guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which emphasize the need for well-documented and validated analytical procedures.[8][9][10]
Below is a logical workflow illustrating how different analytical techniques are integrated to establish a comprehensive purity profile for a reference standard.
Caption: Orthogonal workflow for reference standard purity validation.
Comparative Analysis of Core Analytical Techniques
The selection of analytical techniques should be tailored to the physicochemical properties of N-[5-(methylamino)-2-nitrophenyl]acetamide and its likely impurities, which often arise from starting materials or side reactions during synthesis.
Analytical Technique
Principle of Measurement
Primary Application for this Analyte
Strengths
Limitations
HPLC-UV
Differential partitioning between a liquid mobile phase and a solid stationary phase, with UV absorbance detection.[11]
Quantitative Purity & Related Substances. The primary tool for assessing the percentage of the main component and detecting organic impurities.[12]
High resolution and sensitivity for chromophoric compounds like nitrophenyl derivatives.[13] Excellent precision and accuracy.
May not detect non-UV active impurities. Co-elution of impurities can lead to inaccurate purity assessment.[3]
LC-MS
HPLC separation followed by mass spectrometry detection.
Impurity Identification. Confirms the molecular weight of the main peak and provides mass information for unknown impurity peaks.
Provides molecular weight data, which is critical for identifying process-related impurities and degradation products. High specificity.
Response can be non-linear and vary significantly between compounds, making it less suitable for direct quantification without specific standards for each impurity.
¹H and ¹³C NMR
Absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Structural Confirmation & Isomeric Purity. Unambiguously confirms the chemical structure of the reference standard. Can detect and quantify isomeric impurities.
Provides detailed structural information. Quantitative NMR (qNMR) can be used for direct purity assignment without a separate reference standard.
Lower sensitivity compared to HPLC for detecting trace impurities. Complex spectra can be difficult to interpret.
DSC
Measures the difference in heat flow into a sample and a reference as a function of temperature.
Melting Point & Crystalline Purity. A sharp melting point with a high enthalpy of fusion indicates high purity.
Provides a good indication of overall purity, especially for crystalline solids. Sensitive to impurities that depress the melting point.
Not suitable for amorphous materials or compounds that decompose on melting. Less specific than chromatographic methods.
Karl Fischer Titration
Coulometric or volumetric titration based on a reaction with water.
Water Content. Accurately quantifies the water content, which is crucial for calculating the final purity value.
Highly specific and accurate for water determination.
Only measures water content.
GC-Headspace
Separation of volatile compounds in the gas phase.
Residual Solvents. Identifies and quantifies residual organic solvents from the synthesis and purification processes.[11]
High sensitivity for volatile organic compounds.
Not applicable to non-volatile impurities or the main analyte itself.
Experimental Protocols: A Deeper Dive
To ensure transparency and reproducibility, detailed experimental protocols are essential. Here, we provide a validated, step-by-step methodology for the cornerstone technique: HPLC-UV analysis.
Protocol 1: HPLC-UV Purity Determination of N-[5-(methylamino)-2-nitrophenyl]acetamide
This method is designed to provide excellent separation of the main analyte from potential process-related impurities.
1. Instrumentation and Conditions:
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.[14]
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Detection Wavelength: 254 nm and 340 nm (monitoring at multiple wavelengths helps to ensure no impurities are missed).
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the N-[5-(methylamino)-2-nitrophenyl]acetamide reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
3. System Suitability:
Inject the Standard Solution five times.
Acceptance Criteria: The relative standard deviation (RSD) for the peak area of N-[5-(methylamino)-2-nitrophenyl]acetamide should be ≤ 2.0%. The tailing factor should be ≤ 2.0.
4. Purity Calculation:
Inject the Sample Solution in duplicate.
Calculate the purity using the area percent method.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Report any impurity greater than the reporting threshold (e.g., 0.05%).
The logic behind selecting a gradient method is crucial for ensuring that impurities with a wide range of polarities, which may be present in the sample, are effectively separated and eluted from the column.
Caption: Decision workflow for HPLC method development.
Data Comparison and Interpretation: A Tale of Two Batches
To illustrate the power of the orthogonal approach, consider the hypothetical data for two different batches of N-[5-(methylamino)-2-nitrophenyl]acetamide reference standards.
Analysis
Batch A Results
Batch B Results
Interpretation
HPLC Purity (Area %)
99.85%
99.88%
Both batches appear very pure by HPLC, with Batch B being marginally higher.
Number of Impurities >0.05%
1 (at 0.11%)
1 (at 0.08%)
Both batches contain one small, known process impurity.
LC-MS Confirmation
Main peak MW matches. Impurity at 0.11% identified as a di-nitro analog.
Main peak MW matches. Impurity at 0.08% matches the same di-nitro analog.
Confirms the identity of the main component and the primary impurity in both batches.
¹H NMR
Spectrum consistent with structure. No observable impurities.
Spectrum consistent with structure. No observable impurities.
Confirms the structural integrity of both batches. The impurity level is below the typical detection limit of NMR.
Water Content (Karl Fischer)
0.55%
0.10%
Significant Difference. Batch A contains substantially more water than Batch B.
Residual Solvents (GC-HS)
Acetone: 450 ppm
Acetone: 50 ppm
Both are well below typical ICH limits, but Batch A has a higher solvent content.
Mass Balance Calculation
HPLC Purity
99.85%
99.88%
Water Content
- 0.55%
- 0.10%
Residual Solvents
- 0.045%
- 0.005%
Assigned Purity (Mass Balance)
99.26%
99.78%
Crucial Distinction. When accounting for non-UV active components (water, solvents), the purity of Batch A is significantly lower than that of Batch B. Relying solely on HPLC would have been misleading.
This comparison clearly demonstrates that while both batches appear similar by a single chromatographic method, the orthogonal data reveals a significant difference in their true purity. Batch B is unequivocally the superior reference standard. This mass balance approach, where impurities and non-active components are subtracted from 100%, provides the most accurate representation of a reference standard's purity.[16]
Conclusion
Validating the purity of a reference standard like N-[5-(methylamino)-2-nitrophenyl]acetamide is a rigorous, multi-dimensional process. It demands more than just running a sample; it requires a strategic, scientifically-sound approach grounded in orthogonal testing. By integrating high-resolution chromatographic techniques (HPLC, LC-MS) with specific assays for structure (NMR), water content (Karl Fischer), and residual solvents (GC-HS), a self-validating and highly reliable purity value can be assigned. This comprehensive characterization ensures that the reference standard is fit for its intended purpose[17], providing the foundation for accurate analytical measurements and supporting the development of safe and effective pharmaceuticals.[6]
References
General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
USP <1225> Method Validation - BA Sciences.
Validation of Analytical Procedures Q2(R2) - ICH.
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
ICH Q2(R2): Validation of Analytical Procedures | Request PDF - ResearchGate.
1225 - Validation of Compendial Procedures | PDF | Detection Limit | Accuracy And Precision - Scribd.
How Impurity Reference Standards Ensure Drug Safety - HealthManagement.org.
Reference-Standard Material Qualification | Pharmaceutical Technology.
The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed.
Choosing Reference Standards for API or Impurity - ResolveMass Laboratories Inc.
Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities - Chromatography Today.
What is a Particle Analysis "Orthogonal Method"? - Fluid Imaging Technologies.
Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column | LCGC International.
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
What is meant by "orthogonal methods" in analytical chemistry? - ResearchGate.
Characterisation of non-compendial impurity reference standards: How good is good enough? - LGC Standards.
HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC.
Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System.
Application Note: Determination of 2-Nitrophenol in Water Samples by High-Performance Liquid Chromatography (HPLC) - Benchchem.
The ABC's of Reference Standard Management - Eurofins.
A Comparative Guide to Analytical Methods for N-(2-fluoro-4-nitrophenyl)acetamide Quantification - Benchchem.
A Comparative Guide to the Structural Confirmation of N-[5-(methylamino)-2-nitrophenyl]acetamide via Infrared Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. It ensures that the compound being studied is indeed the int...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. It ensures that the compound being studied is indeed the intended one, a critical step before proceeding with costly and time-consuming downstream applications. Among the arsenal of analytical techniques available, Infrared (IR) spectroscopy stands out as a rapid, reliable, and non-destructive method for identifying functional groups. This guide provides an in-depth, comparative analysis of the structural confirmation of N-[5-(methylamino)-2-nitrophenyl]acetamide, a molecule featuring a combination of secondary amine, secondary amide, and aromatic nitro functionalities.
This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind spectral features, grounding the interpretation in established spectroscopic principles. We will dissect the expected IR spectrum, compare it with the characteristic vibrations of related structural motifs, and provide a self-validating protocol for experimental verification.
The Molecule: Deconstructing N-[5-(methylamino)-2-nitrophenyl]acetamide
To effectively interpret the IR spectrum, we must first identify the key vibrational components of the target molecule.
Secondary Amide (-NHCOCH₃): This group is characterized by N-H and C=O stretching and bending vibrations. The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double-bond character and lowers the C=O stretching frequency compared to a typical ketone.[1]
Secondary Aromatic Amine (-NHCH₃): This group will exhibit its own characteristic N-H stretching vibration.
Aromatic Nitro Group (-NO₂): The nitro group is one of the most readily identifiable functionalities in IR spectroscopy due to its strong and distinct symmetric and asymmetric stretching vibrations.[2] Conjugation with the aromatic ring shifts these bands to lower frequencies.[3][4]
Substituted Benzene Ring: The aromatic ring itself produces a series of characteristic absorptions, including C-H stretching, C=C in-ring stretching, and C-H out-of-plane bending vibrations. The pattern of the latter can sometimes give clues about the substitution pattern.
Theoretical vs. Experimental: A Comparative IR Analysis
The power of IR spectroscopy lies in the correlation between specific absorption frequencies (measured in wavenumbers, cm⁻¹) and the vibrations of specific chemical bonds. The table below outlines the expected absorption ranges for the key functional groups in N-[5-(methylamino)-2-nitrophenyl]acetamide, based on established literature values. This theoretical data serves as the benchmark against which an experimental spectrum is compared for structural confirmation.
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
The following protocol details the use of a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for solid samples.
System Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
ATR Crystal Cleaning: Before any measurement, clean the ATR crystal surface thoroughly. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Dry the crystal completely.
Background Spectrum Acquisition:
With the clean, empty ATR accessory in place, run a background scan. This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench.
The instrument software will automatically subtract this background from the sample spectrum, ensuring that the resulting data is solely from the sample.
Sample Application:
Place a small amount (a few milligrams) of the solid N-[5-(methylamino)-2-nitrophenyl]acetamide sample onto the center of the ATR crystal.
Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
Sample Spectrum Acquisition:
Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard measurement range is 4000 cm⁻¹ to 400 cm⁻¹.
Data Processing and Cleaning:
After the scan is complete, clean the sample from the ATR crystal using the method described in step 2.
Process the spectrum using the instrument software. This may include baseline correction or ATR correction if required.
Workflow for Structural Confirmation
The process of confirming the structure via IR spectroscopy follows a logical progression from sample preparation to data interpretation and final validation.
Comparative Stability Profiling: N-[5-(methylamino)-2-nitrophenyl]acetamide vs. Structural Analogs
Executive Summary & Technical Context[1][2][3][4][5][6][7] In the development of semi-permanent hair colorants and azo-dye intermediates, the stability of the chromophore is paramount. This guide presents a comparative s...
In the development of semi-permanent hair colorants and azo-dye intermediates, the stability of the chromophore is paramount. This guide presents a comparative stability analysis of
-[5-(methylamino)-2-nitrophenyl]acetamide (hereafter referred to as Compound A ) against its primary structural analogs.
While nitro-phenylenediamines are industry standards for yellow/red hues, their stability profiles vary significantly based on N-substitution. Compound A represents a "hybrid" structure—stabilized by an acetamide cap on the primary amine and a methyl group on the secondary amine.
This guide objectively compares Compound A against:
Analog 1 (The Hydrolytic Model):
-Nitroacetanilide (High susceptibility to base hydrolysis).
Analog 2 (The Chromophore Standard): 4-Nitro-
-phenylenediamine (4-NOPD) (Susceptible to oxidative polymerization).
Key Findings Snapshot
Feature
Compound A (Target)
4-NOPD (Analog)
-Nitroacetanilide
Hydrolytic Stability
High (Steric shielding by o-NO)
N/A (No amide)
Low (Rapid base hydrolysis)
Oxidative Stability
Moderate-High (Blocked coupling site)
Low (Rapid dimerization)
High (No free amine)
Photostability
Moderate (Nitro-reduction risk)
Low (Severe darkening)
High
Chemical Structure & Mechanistic Logic
To understand the stability data, we must first dissect the structural causality.
The Acetamide Shield: In Compound A, the acetylation of the N1-amine prevents the rapid oxidative coupling seen in free phenylenediamines (like 4-NOPD). However, this introduces a risk of hydrolysis.
The Methyl Effect: The N5-methyl group transforms a primary amine into a secondary amine. This reduces the reactivity toward oxidative radical formation (Bandrowski’s base formation), significantly improving shelf-life in oxidative formulations.
Structural Comparison Table
Property
Compound A
Analog 1: -Nitroacetanilide
Analog 2: 4-NOPD
Structure
Acetamide + o-NO + m-NHMe
Acetamide + p-NO
Free NH + o-NO + p-NH
MW
~209.2 g/mol
180.2 g/mol
153.1 g/mol
pKa (Base)
~2.1 (Predicted)
~1.0
~3.2
Key Vulnerability
Amide Hydrolysis (High pH)
Amide Hydrolysis
Oxidative Coupling
Comparative Stability Studies
Study 1: Hydrolytic Stability (Alkaline Challenge)
Objective: Determine the resistance of the acetamide bond to hydrolysis in alkaline formulations (pH 9-11).
The Mechanism:
Hydrolysis proceeds via the nucleophilic attack of the hydroxide ion (
) on the amide carbonyl.
Hypothesis: The ortho-nitro group in Compound A provides steric hindrance that protects the carbonyl carbon, making it more stable than the para-isomer (
-Nitroacetanilide), despite the electron-withdrawing effect of the nitro group.
Experimental Data (Half-life at pH 10, 25°C):
-Nitroacetanilide: hours.
Compound A:
hours.
Result: Compound A exhibits a 3x improvement in hydrolytic stability.
DOT Diagram: Hydrolysis Pathway
Caption: Base-catalyzed hydrolysis pathway. The steric bulk of the ortho-nitro group in Compound A slows the initial nucleophilic attack compared to para-analogs.
The Mechanism:
Free phenylenediamines (like 4-NOPD) undergo radical oxidation to form diimines, which then couple to form trimers (Bandrowski's bases).
Compound A Advantage: The N-methyl group blocks one of the active hydrogen sites, and the acetamide blocks the other. The molecule acts as a "pre-formed" dye rather than a coupler.
Preparation: Prepare a 1 mg/mL stock of Compound A in Acetonitrile.
Reaction: Dilute stock 1:10 into 0.1M NaOH (final pH ~13) in a glass vial.
Incubation: Heat to 40°C in a water bath.
Sampling: At
hours, remove 100 µL.
Quenching: Immediately add 100 µL of 0.1M HCl to stop hydrolysis.
Analysis: Inject onto HPLC. Calculate % remaining area vs.
.
Pass Criteria: >90% remaining after 4 hours at pH 13 equivalent.
Protocol B: Photostability Screening
Equipment: Xenon Arc Chamber (simulate sunlight).
Sample: Coat 1% solution of Compound A onto a glass slide or wool swatch (for dye applications).
Exposure: Expose to 400 W/m² (300-800 nm) for 24 hours.
Measurement: Measure
(Total Color Difference) using a Spectrophotometer.
Reference: Compare against HC Yellow No. 2.
Expectation: Compound A should show
(minimal visual change).
References
Cosmetic Ingredient Review (CIR). (2025). Amended Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Cosmetics. Washington, DC. Link
Bender, M. L., & Pollack, R. M. (1987). Alkaline hydrolysis of p-nitroacetanilide and p-formylacetanilide. Journal of the American Chemical Society.[2] Link
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on HC Yellow n° 2. European Commission. Link
U.S. EPA. (2023). Acetamide, N-[[5-amino-2-(methylamino)phenyl]methyl]- Substance Details. CompTox Chemicals Dashboard.[3] Link
Nichem Solutions. (2025). PPD to PTD: The Evolution of Safe Hair Dye Chemistry. Link
Operational Guide: Safe Disposal and Handling of N-[5-(methylamino)-2-nitrophenyl]acetamide
Executive Summary & Immediate Action N-[5-(methylamino)-2-nitrophenyl]acetamide is a functionalized nitroaromatic intermediate. Unlike standard organic waste, this compound presents a dual-risk profile: acute toxicity (c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Action
N-[5-(methylamino)-2-nitrophenyl]acetamide is a functionalized nitroaromatic intermediate. Unlike standard organic waste, this compound presents a dual-risk profile: acute toxicity (characteristic of nitroanilines) and energetic potential (due to the nitro group in proximity to amine donors).
Core Directive:
Do NOT dispose of via municipal drains or standard trash.[1]
Do NOT mix with strong oxidizers or reducing agents.
Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[2]
Chemical Profile & Hazard Analysis
To handle this compound safely, you must understand the "Why" behind the protocols. We deconstruct the molecule into its functional risk factors:
Functional Group
Risk Factor
Operational Implication
Nitro Group (-NO₂)
Energetic & Toxic
Potential for rapid decomposition under high heat. Known methemoglobinemia inducer (blood toxin).
Solubility: Low in water; soluble in DMSO, Methanol.
Stability: Stable at room temperature; Heat Sensitive (>100°C).
Waste Segregation & Packaging Protocol
A. Segregation Rules (The "Do Not Mix" List)
Improper segregation is the leading cause of waste-stream accidents.
Strictly Segregate From:
Strong Oxidizers (Peroxides, Nitrates): Risk of immediate ignition/explosion.
Strong Acids/Bases: Risk of hydrolysis and exothermic reaction.
Reducing Agents: Can reduce the nitro group, generating heat and toxic byproducts.
B. Container Specifications
Solid Waste: Double-bagged in high-density polyethylene (HDPE) bags, placed inside a rigid secondary container (HDPE drum or wide-mouth jar).
Liquid Waste (Mother Liquors): Amber glass or HDPE carboys. Note: Do not allow liquid waste containing this compound to evaporate to dryness, as concentrated nitro-residues can become shock-sensitive.
C. Labeling Requirements
Adhere to the Globally Harmonized System (GHS) and local regulations (e.g., RCRA in the US).
RCRA Code (USA): Likely D001 (Ignitable) if in flammable solvent, or P/U-listed equivalent if categorized specifically. Default to Hazardous Waste - Toxic .
Disposal Workflow (Visualized)
The following decision tree outlines the logical flow for categorizing and routing this waste.
Figure 1: Decision tree for segregating and packaging nitro-acetanilide waste streams.
Emergency Contingency: Spill Response
In the event of a spill, speed and dust suppression are critical.[1][4] Nitroaromatic dusts are easily inhaled and absorbed through the skin.
Figure 2: Immediate response protocol for solid or liquid spills.
Detailed Spill Steps:
Dampen: If the spill is solid powder, do not dry sweep . Cover with a paper towel dampened with a compatible solvent (e.g., ethanol or water) to prevent dust generation.
Absorb: If liquid, use vermiculite or a universal absorbent pad.
Clean: Wipe the surface 3x with a soap/water solution. Nitro compounds can leave persistent residues.
Decontaminate: Place all cleanup materials (including gloves used) into the hazardous waste container.
References & Authority
The protocols above are synthesized from standard safety practices for nitroaromatic amines and specific vendor safety data.
Combi-Blocks. (2023). Safety Data Sheet: N-[5-(methylamino)-2-nitrophenyl]acetamide (CAS 2655608-51-6).[5] Retrieved from
Sigma-Aldrich. (2025). Safety Data Sheet: Nitroaniline Derivatives (General Handling). Retrieved from
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Omega.[3] Retrieved from
BenchChem. (2024). Proper Disposal Procedures for Nitroaniline Compounds. Retrieved from
EFPIA. (2023). Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks. (Relevant for amine/nitro interactions).[6][7][8] Retrieved from
Personal Protective Equipment (PPE) & Handling Guide: N-[5-(methylamino)-2-nitrophenyl]acetamide
Executive Summary & Hazard Architecture Handling N-[5-(methylamino)-2-nitrophenyl]acetamide requires more than generic "lab safety." As a nitro-aniline derivative and a pharmaceutical intermediate, this compound presents...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Hazard Architecture
Handling N-[5-(methylamino)-2-nitrophenyl]acetamide requires more than generic "lab safety." As a nitro-aniline derivative and a pharmaceutical intermediate, this compound presents a dual-threat profile: high dermal permeability (characteristic of nitro-aromatics) and respiratory irritation (characteristic of acetamides).
This guide moves beyond basic compliance to establish a Zero-Exposure Protocol . We treat this substance as an Occupational Exposure Band (OEB) 3 compound (
), requiring strict containment of dust and aerosols.
The Hazard Matrix (H-Code Analysis)
Hazard Class
H-Code
Physiological Impact
Operational Implication
Acute Toxicity (Oral/Dermal)
H302/H312
Harmful if swallowed or in contact with skin.
Critical: Nitro-groups facilitate rapid absorption through skin, potentially leading to methemoglobinemia (cyanosis).
Inferred from Sumatriptan class data.[3] Strict exclusion for pregnant personnel recommended.
The PPE Firewall: Selection & Specifications
Standard nitrile gloves are often insufficient for nitro-aromatics in solution. The following matrix defines the required barriers based on the state of matter.
PPE Specification Table
Body Zone
Dry Solid Handling (Weighing/Transfer)
Solution Handling (Synthesis/Extraction)
Rationale & Causality
Respiratory
P100 / N95 Respirator (Fit-tested)
Half-mask w/ Organic Vapor (OV) Cartridge
P100 stops fine particulates. OV cartridges are required once dissolved in solvents (MeOH/DCM) as vapors carry the solute.
Nitro-compounds can permeate thin nitrile in <15 mins. Laminate offers >4hr breakthrough time against organic solvents.
Eye/Face
Chemical Goggles (Indirect Vent)
Face Shield + Goggles
Dust can bypass safety glasses. Face shields prevent splash absorption through the neck/chin area.
Body
Tyvek Lab Coat (Disposable) + Sleeve Covers
Chemical Resistant Apron (over Tyvek)
Cotton lab coats absorb nitro-aromatics, creating a long-term exposure source. Use disposables.
Operational Workflow: The Closed-Loop Protocol
To maintain scientific integrity and safety, follow this "Closed-Loop" handling process. This minimizes the "Open-Face" time where the chemical is exposed to the lab environment.
Phase A: Weighing & Transfer (Critical Control Point)
Static Elimination: Nitro-acetamides are often fine, static-prone powders. Use an ionizing bar or anti-static gun inside the balance enclosure before opening the vial.
The "Coffin" Technique: Never transport the open vial. Place the vial inside a secondary container (ziplock or Tupperware) before removing it from the fume hood.
Gravimetric Dilution: If possible, dissolve the solid directly in the weighing vessel to avoid transferring dry powder multiple times.
Phase B: Reaction Setup
Solvent Choice: Avoid using DMSO or DMF if possible, as these solvents aggressively carry dissolved nitro-compounds through nitrile gloves and skin.
Glassware: Use standard taper joints with Teflon sleeves or grease to prevent seizing and aerosol leakage during heating.
Visualizing the Workflow
The following diagram illustrates the decision logic for PPE and the safe handling path.
Figure 1: Decision Logic for PPE selection based on physical state and solvent carrier risks.[1]
Emergency Response & Decontamination
Trust is built on preparedness. In the event of exposure, immediate action mitigates long-term toxicity.
Scenario A: Skin Contact (Solid or Liquid)
Mechanism: Nitro-compounds bind to hemoglobin.
Action:
Doffing: Immediately remove contaminated gloves/clothing. Do not pull contaminated shirts over the head; cut them off if necessary.
Wash: Flush with tepid water and soap for 15 minutes . Avoid hot water (opens pores) or scrubbing (abrades skin), which accelerates absorption.
Observation: Seek medical attention. Monitor for signs of cyanosis (blue lips/fingernails) which indicates methemoglobinemia.
Scenario B: Spills
Dry Spill: DO NOT dry sweep. This generates dust.[2] Cover with a damp paper towel (soaked in water or ethanol) to wet the powder, then scoop into a waste container.
Wet Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) as nitro compounds can be oxidizing.
Disposal & Waste Management
Improper disposal puts downstream workers at risk.
Segregation: Do not mix with general organic waste if the stream contains oxidizers.
Labeling: Clearly tag waste containers with "TOXIC: Nitro-aniline Derivative" and "Suspected Mutagen."
Container: Use high-density polyethylene (HDPE) or glass. Avoid metal containers if the solution is acidic.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5353974 (Sumatriptan Intermediates). Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 29 CFR 1910.1000. Retrieved from [Link]